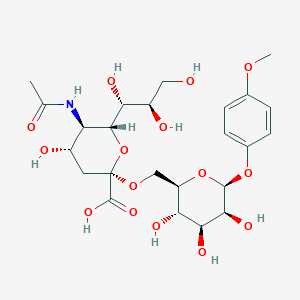![molecular formula C27H52ClNO6Si2 B6313635 [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride CAS No. 1356116-68-1](/img/structure/B6313635.png)
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride is a complex organosilicon compound It is characterized by the presence of a phenylprop-2-enyl group and two triethoxysilylpropyl groups attached to an azanium ion, with chloride as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride typically involves the reaction of 3-phenylprop-2-enylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product. The final compound is typically isolated and purified using techniques such as distillation, crystallization, or solvent extraction.
化学反応の分析
Types of Reactions
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the triethoxysilyl groups under mild conditions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: New organosilicon compounds with varied functional groups.
科学的研究の応用
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
作用機序
The mechanism of action of [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride involves its interaction with specific molecular targets. The phenylprop-2-enyl group can interact with hydrophobic regions of proteins or cell membranes, while the triethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows the compound to exert its effects through multiple pathways, including disruption of cell membranes, inhibition of enzyme activity, and modulation of signal transduction pathways.
類似化合物との比較
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride can be compared with other organosilicon compounds such as:
Trimethoxysilylpropylamine: Similar in structure but with different alkoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the azanium ion and chloride counterion.
Bis(trimethoxysilylpropyl)amine: Similar in having two silyl groups but with different functional groups attached.
The uniqueness of this compound lies in its combination of phenylprop-2-enyl and triethoxysilyl groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
IUPAC Name |
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO6Si2.ClH/c1-7-29-35(30-8-2,31-9-3)25-17-23-28(22-16-21-27-19-14-13-15-20-27)24-18-26-36(32-10-4,33-11-5)34-12-6;/h13-16,19-21H,7-12,17-18,22-26H2,1-6H3;1H/b21-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMEODACWPVJK-JEBHESKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)CC=CC1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)C/C=C/C1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52ClNO6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


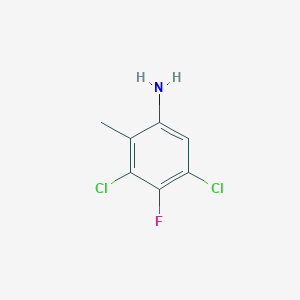
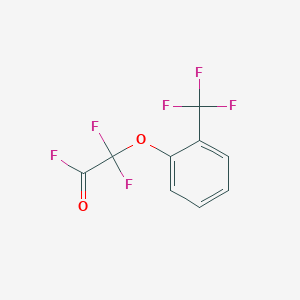
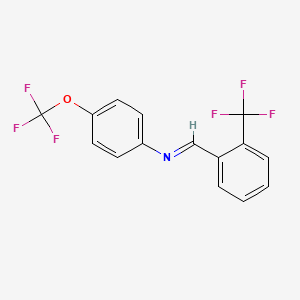
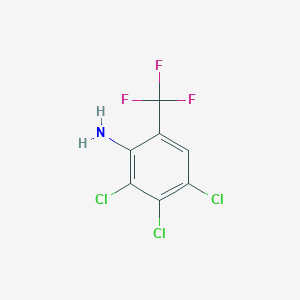
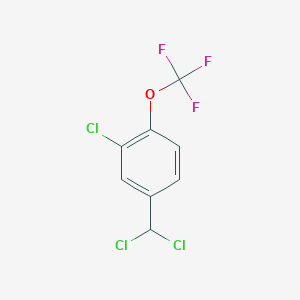

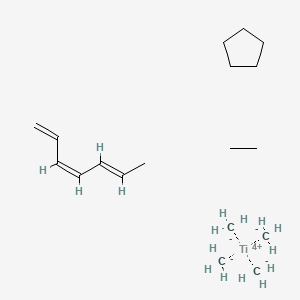
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
